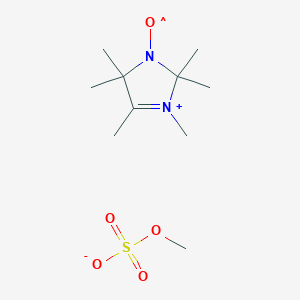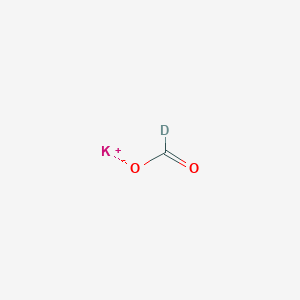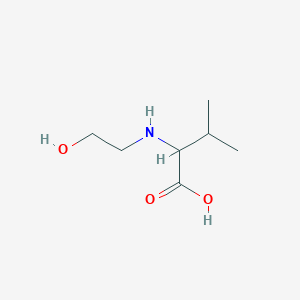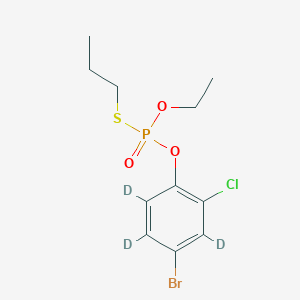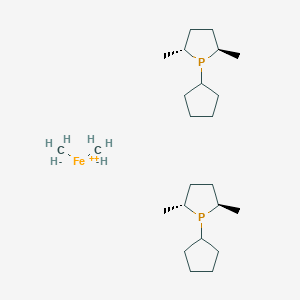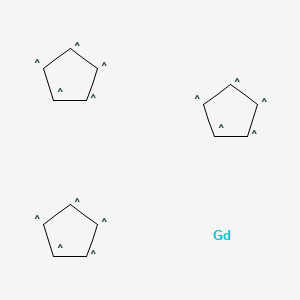
Tris(cyclopentadienyl)gadolinium(III), 99.9% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula Gd(C5H5)3. It consists of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique magnetic and luminescent properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium(III) can be synthesized through the reaction of gadolinium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{GdCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Gd(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While industrial-scale production methods are not extensively documented, the synthesis generally involves similar principles, with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)gadolinium(III) can undergo oxidation reactions, often resulting in the formation of gadolinium oxides.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products:
Oxidation: Gadolinium oxides.
Substitution: Various substituted gadolinium complexes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)gadolinium(III) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and luminescent properties .
Wirkmechanismus
The mechanism by which tris(cyclopentadienyl)gadolinium(III) exerts its effects is primarily related to its magnetic properties. The gadolinium ion has unpaired electrons, which contribute to its paramagnetic behavior. This makes it useful in applications such as MRI contrast agents, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Vergleich Mit ähnlichen Verbindungen
Tris(cyclopentadienyl)neodymium(III): Similar structure but with neodymium instead of gadolinium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide complex with similar coordination but different magnetic properties.
Uniqueness: Tris(cyclopentadienyl)gadolinium(III) is unique due to its specific magnetic and luminescent properties, which are not as pronounced in its neodymium and lanthanum counterparts. This makes it particularly valuable in applications requiring strong paramagnetic behavior and luminescence .
Eigenschaften
Molekularformel |
C15H15Gd |
|---|---|
Molekulargewicht |
352.5 g/mol |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
ZCFWIGYKHNDYOA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
